2,3,5,6-Tetramethylbenzonitrile

Description

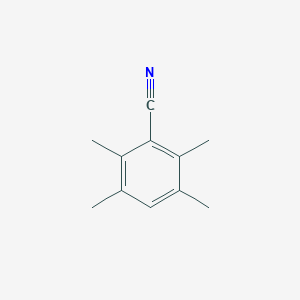

2,3,5,6-Tetramethylbenzonitrile is a benzonitrile derivative featuring four methyl groups symmetrically substituted at the 2, 3, 5, and 6 positions of the benzene ring, with a nitrile (-CN) group at position 1. This structure confers unique steric and electronic properties:

- Steric Effects: The methyl groups create significant steric hindrance, reducing reactivity in electrophilic substitution reactions .

- Electronic Effects: The nitrile group is electron-withdrawing, polarizing the aromatic ring and enhancing stability against oxidation .

- Applications: Used as an intermediate in pharmaceuticals (e.g., antidiabetic agents) and materials science (e.g., polymerization precursors) .

Properties

CAS No. |

2571-53-1 |

|---|---|

Molecular Formula |

C11H13N |

Molecular Weight |

159.23 g/mol |

IUPAC Name |

2,3,5,6-tetramethylbenzonitrile |

InChI |

InChI=1S/C11H13N/c1-7-5-8(2)10(4)11(6-12)9(7)3/h5H,1-4H3 |

InChI Key |

AABLXRLWVSFCHG-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1C)C#N)C)C |

Canonical SMILES |

CC1=CC(=C(C(=C1C)C#N)C)C |

Other CAS No. |

2571-53-1 |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

a. Building Block in Synthesis:

2,3,5,6-Tetramethylbenzonitrile serves as a key intermediate in the synthesis of various organic compounds. It can be used to introduce the benzonitrile moiety into larger molecular frameworks.

b. Reaction with Reagents:

The compound can undergo nucleophilic substitution reactions due to the electrophilic nature of the nitrile group. This makes it useful for creating derivatives that may have enhanced biological or chemical properties.

Material Science

a. Polymer Production:

Due to its stable structure, this compound can be utilized in the production of polymers. It can be copolymerized with other monomers to create materials with specific thermal and mechanical properties.

b. Dyes and Pigments:

The compound's vibrant color potential allows it to be explored as a precursor for dyes and pigments used in various applications from textiles to inks.

Pharmaceutical Applications

a. Drug Development:

Research indicates that derivatives of this compound exhibit potential pharmacological activities. The compound's ability to modify biological pathways makes it a candidate for drug development targeting specific diseases.

b. Case Study: Anticancer Activity

A study demonstrated that certain derivatives of this compound exhibited selective cytotoxicity against cancer cells while sparing normal cells. This highlights its potential as a lead compound in anticancer drug design.

| Application Area | Specific Use Case | Findings/Outcomes |

|---|---|---|

| Organic Synthesis | Intermediate for complex molecules | Facilitates introduction of nitrile groups |

| Material Science | Polymer production | Enhances thermal stability |

| Dyes and Pigments | Precursor for colorants | Potential for vibrant colors |

| Pharmaceutical Development | Drug candidates targeting cancer | Selective cytotoxicity against cancer cells |

Environmental Chemistry

This compound has been studied for its environmental impact and degradation pathways. Understanding how this compound behaves in different environmental conditions is crucial for assessing its safety and ecological footprint.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzonitrile Derivatives

Key Findings:

Steric vs. Electronic Effects :

- Methyl groups in this compound reduce reactivity in electrophilic substitutions compared to less-hindered analogs like 2,4-dimethylbenzonitrile .

- Brominated derivatives (e.g., 1,4-dibromo-2,3,5,6-tetramethylbenzonitrile) exhibit higher electrophilicity, enabling participation in Suzuki-Miyaura coupling .

Reactivity in Functionalization :

- The nitrile oxide derivative (this compound oxide) shows exceptional reactivity in 1,3-dipolar cycloadditions, a property absent in the parent nitrile .

Fluorinated vs. Methylated Derivatives :

- Fluorinated analogs (e.g., 2,3,5,6-tetrafluoro-4-pyridinecarbonitrile) prioritize electronic effects over steric hindrance, making them superior in high-stability applications like OLEDs .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,3,5,6-tetramethylbenzonitrile, and how do reaction conditions influence product purity?

- Methodological Answer : The compound can be synthesized via Beckmann rearrangement of substituted arylthiohydroxamic acid anhydrides derived from this compound oxide. Reaction temperatures (~200°C) and solvent selection (e.g., dry acetone for recrystallization) critically affect purity. For example, decomposition byproducts like isothiocyanates or urea derivatives may form if temperature control is inadequate . Characterization via XRPD (X-ray powder diffraction) and elemental analysis is recommended to confirm purity .

Q. How can researchers optimize purification techniques for this compound in complex reaction mixtures?

- Methodological Answer : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) effectively separates the target compound from halogenated or oxygenated byproducts. Recrystallization in polar aprotic solvents (e.g., acetone) further enhances purity, as demonstrated in palladium-NHC complex syntheses. NMR (¹H/¹³C) and HPLC-MS should validate structural integrity and quantify impurities .

Q. What analytical techniques are essential for validating the structural and electronic properties of this compound derivatives?

- Methodological Answer : Combine spectroscopic methods:

- NMR : Assign methyl group resonances (δ ~2.2–2.5 ppm for aromatic methyl groups) and nitrile signals (δ ~110–120 ppm in ¹³C NMR).

- FT-IR : Confirm nitrile functionality (C≡N stretch ~2220–2260 cm⁻¹).

- XRPD : Resolve crystalline packing patterns, especially for derivatives prone to polymorphism .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) aid in predicting reactivity and stability of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) optimizes molecular geometries and calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, DFT-guided studies on palladium-NHC complexes reveal steric effects from methyl groups that stabilize metal-ligand interactions . Pair computational data with experimental kinetics (e.g., Eyring plots) to validate reaction mechanisms.

Q. What strategies resolve contradictions in elemental analysis data for this compound derivatives?

- Methodological Answer : Discrepancies in nitrogen or carbon content (e.g., deviations >1% between observed and calculated values) often indicate incomplete purification or decomposition. Use tandem techniques:

- TGA-MS : Monitor thermal stability and identify volatile byproducts.

- Elemental Analysis with Combustion Calibration : Ensure calibration against certified standards.

- Single-Crystal X-ray Diffraction : Resolve ambiguities in molecular composition, as seen in adducts of fluorinated benzoic acids .

Q. How can researchers elucidate decomposition pathways of this compound under thermal or oxidative stress?

- Methodological Answer : Conduct controlled thermolysis experiments in inert (argon) and oxidative (air) atmospheres. Analyze evolved gases via GC-MS and condensed phases via XRPD. For instance, heating may produce isothiocyanates or urea derivatives via rearrangement or hydrolysis, detectable via LC-UV/Vis or IR .

Q. What role does steric hindrance from methyl groups play in the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The tetramethyl substitution pattern creates steric bulk, reducing accessibility to the nitrile group. In palladium-catalyzed reactions, this hindrance slows oxidative addition but stabilizes intermediates. Use bulky ligands (e.g., PEPPSI-type NHCs) to mitigate inefficiency, as shown in benzimidazolium-based catalyst systems .

Q. How can molecular docking studies leverage this compound derivatives for biological applications?

- Methodological Answer : Perform docking simulations (e.g., AutoDock Vina) to assess binding affinity with target proteins (e.g., Human Serum Albumin). Parameterize force fields to account for methyl group hydrophobicity and nitrile polarity. Validate predictions with SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.